molecular formula C13H26N2O2 B2993657 Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate CAS No. 2470438-08-3

Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate

Cat. No.: B2993657
CAS No.: 2470438-08-3
M. Wt: 242.363
InChI Key: XKDNSHFJFKTDPR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is a chemical compound with a complex structure and significant applications in various fields of science and industry. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and its tert-butyl ester group, which provides stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,2,4-trimethylpyrrolidine as the core structure.

  • Amination Reaction:

  • Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactions are carried out in large reactors under controlled conditions.

  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is converted to an amine oxide.

  • Reduction: Reduction reactions can reduce the pyrrolidine ring, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can replace the aminomethyl group with other functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Aminomethyl pyrrolidine oxides.

  • Reduction Products: Reduced pyrrolidine derivatives.

  • Substitution Products: A variety of functionalized pyrrolidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Tert-butyl 4-(aminomethyl)phenylcarbamate: This compound has a similar structure but differs in the presence of a phenyl ring instead of a pyrrolidine ring.

  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring.

  • Tert-butyl 4-(aminomethyl)benzylcarbamate: This compound has a benzyl group attached to the aminomethyl group.

Uniqueness: Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is unique due to its specific combination of the pyrrolidine ring and the tert-butyl ester group, which provides distinct chemical properties and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is a chemical compound with notable biological activities. This article explores its structure, synthesis, and various biological activities backed by research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 135632-53-0
  • Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, alongside a tert-butyl ester group that enhances its stability and reactivity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : 2,2,4-trimethylpyrrolidine.
  • Amination Reaction : Introduction of the aminomethyl group.
  • Esterification : Formation of the tert-butyl ester via reaction with tert-butanol.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
  • Mechanism of Action : The compound disrupts bacterial cell membranes, leading to depolarization and subsequent cell death.

Case Studies

  • Study on Antibacterial Properties :
    • A study evaluated the antibacterial activity of several derivatives of pyrrolidine compounds, including this compound. Results indicated significant antibacterial activity at low concentrations (0.78–3.125 μg/mL), comparable to standard antibiotics like vancomycin and linezolid .
  • Selectivity and Toxicity :
    • The compound demonstrated selective toxicity towards bacterial cells over mammalian cells in vitro, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureAntibacterial ActivityNotes
This compoundPyrrolidine ring with tert-butyl esterEffective against MRSA and VREfmDisrupts bacterial membranes
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylatePiperidine ringModerate activity against Gram-positive bacteriaDifferent ring structure may affect activity
Tert-butyl 4-(aminomethyl)phenylcarbamatePhenyl group instead of pyrrolidineLimited data availablePotential for different biological activity

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-9-13(6,8-14)7-12(15,4)5/h7-9,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDNSHFJFKTDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)(C)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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